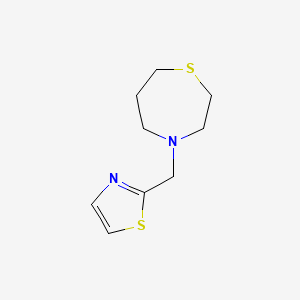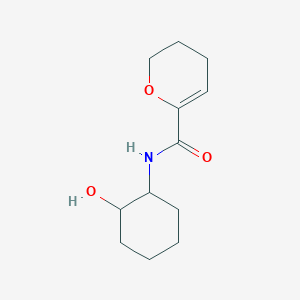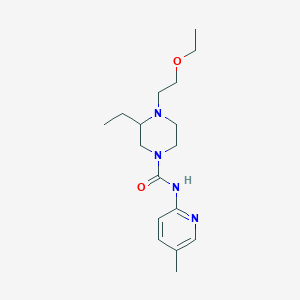
4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for use in a variety of fields, including medicinal chemistry, biochemistry, and materials science. In
Mecanismo De Acción
The mechanism of action of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane is not well understood. However, it is thought that this compound may act by inhibiting the growth of bacterial and fungal cells through disruption of their cell membranes. Additionally, 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane may also act by interfering with the synthesis of essential biomolecules in these cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane are not well studied. However, it is thought that this compound may have potential applications in the treatment of bacterial and fungal infections, as well as in the synthesis of novel materials with unique properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane in lab experiments is its ability to inhibit the growth of bacterial and fungal cells. This makes it a promising candidate for use as a therapeutic agent. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its mechanism of action and potential side effects.
Direcciones Futuras
There are many potential future directions for research on 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane. One area of research could focus on the development of new synthesis methods for this compound, with the goal of improving yield and purity. Additionally, further studies could be conducted to determine the mechanism of action of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane and its potential applications in the treatment of bacterial and fungal infections. Finally, research could also focus on the use of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane in the synthesis of novel materials with unique properties.
Métodos De Síntesis
The synthesis of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane involves the reaction of 2-aminothiazole with 2-chloroacetaldehyde in the presence of a suitable base. This reaction results in the formation of a thiazolium intermediate, which is then reacted with a thioamide to produce the final product. The reaction conditions for this synthesis method can be optimized to yield high purity and yield of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane.
Aplicaciones Científicas De Investigación
4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane has been widely studied for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal activity, making it a promising candidate for use as a therapeutic agent. Additionally, 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane has been shown to have potential applications in the field of materials science, where it can be used to synthesize novel materials with unique properties.
Propiedades
IUPAC Name |
4-(1,3-thiazol-2-ylmethyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S2/c1-3-11(4-7-12-5-1)8-9-10-2-6-13-9/h2,6H,1,3-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJZVLVWRCGBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)CC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)

![1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631137.png)
![5-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7631138.png)
![[1-(1H-benzimidazol-2-yl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7631140.png)
![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)
![4-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631158.png)
![N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)

![4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631180.png)
![2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7631187.png)
![1-(5-Methylpyridin-2-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631196.png)
![4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane](/img/structure/B7631200.png)
